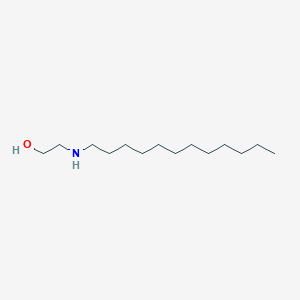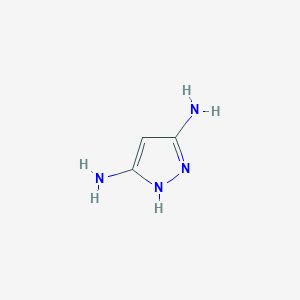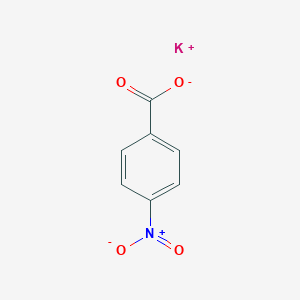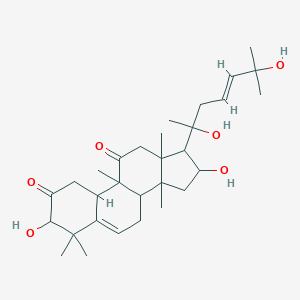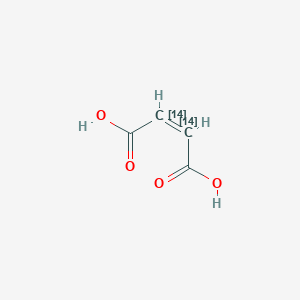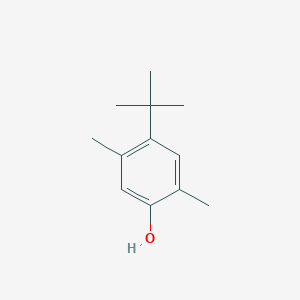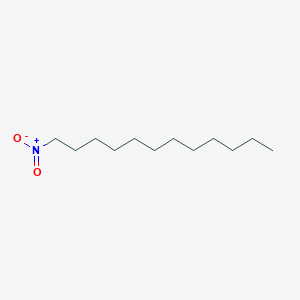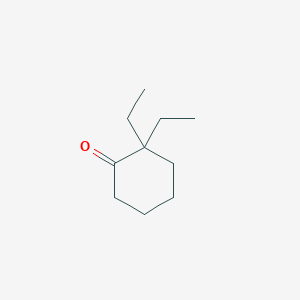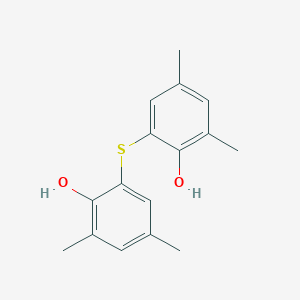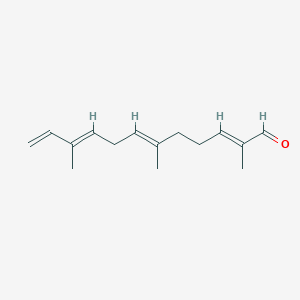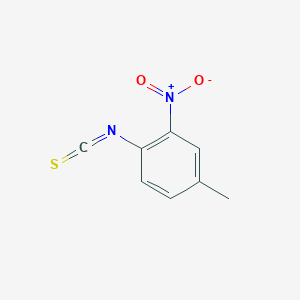![molecular formula C10H12O2S B100289 2-[(4-Methylphenyl)thio]propanoic acid CAS No. 17431-98-0](/img/structure/B100289.png)
2-[(4-Methylphenyl)thio]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methylphenyl)thio]propanoic acid is a compound that belongs to the family of propanoic acid derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in pharmaceuticals. The compound is structurally related to various other propanoic acid derivatives that have been synthesized and studied for their anti-inflammatory, enzyme inhibition, and other pharmacological properties .
Synthesis Analysis
The synthesis of propanoic acid derivatives often involves condensation reactions, as seen in the synthesis of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives . Similarly, the synthesis of 2-[4-(heteroarylmethyl)phenyl]propanoic acids involves the condensation of different aromatic compounds . Although the exact synthesis of 2-[(4-Methylphenyl)thio]propanoic acid is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed, involving key steps such as condensation, reduction, and functional group transformations .
Molecular Structure Analysis
The molecular structure of propanoic acid derivatives can be complex, with the presence of heterocyclic rings, stereogenic centers, and substituents that influence the overall geometry and stereochemistry of the molecule. For instance, the study of methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate reveals a distorted heterocyclic ring and an enantiomorphic N-alkoxy substituent, which is inclined at a specific angle to the thiazolethione plane . This suggests that the molecular structure of 2-[(4-Methylphenyl)thio]propanoic acid would also exhibit specific geometric and stereochemical features that could influence its biological activity.
Chemical Reactions Analysis
Propanoic acid derivatives can undergo various chemical reactions, including ring closure, oxidation, and esterification. For example, 2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone, and is susceptible to auto-oxidation . The presence of a thioether group in 2-[(4-Methylphenyl)thio]propanoic acid suggests that it may participate in reactions such as S-alkylation or oxidation, which could be exploited for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of propanoic acid derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid aimed to improve the chemical stability and liposolubility of the compound . The presence of substituents like the methylthio group in 2-[(4-Methylphenyl)thio]propanoic acid would affect its physical properties and could potentially enhance its solubility in organic solvents, which is important for its application in drug formulations.
科学的研究の応用
Chemical Sorption and Environmental Impact
One significant application of related compounds, including 2-[(4-Methylphenyl)thio]propanoic acid, is their sorption to various materials, impacting environmental pollution control. Research by Werner, Garratt, and Pigott (2012) explored the sorption of phenoxy herbicides, including compounds structurally similar to 2-[(4-Methylphenyl)thio]propanoic acid, to soil, organic matter, and minerals. Their findings suggest that soil organic matter and iron oxides are crucial sorbents, highlighting the environmental relevance of these compounds in pollution mitigation efforts (Werner, Garratt, & Pigott, 2012).
Analytical Detection and Environmental Monitoring
In the context of environmental monitoring, the detection and analysis of compounds like 2-[(4-Methylphenyl)thio]propanoic acid are crucial. Islam et al. (2017) reviewed the environmental fate, behavior, and ecotoxicological effects of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound with some similarities in application and environmental impact. Their research underscores the importance of understanding these compounds' presence in the environment and their potential effects on ecosystems and human health (Islam et al., 2017).
Reactive Extraction Techniques
Djas and Henczka (2018) explored the use of organic compounds and supercritical fluids for the separation of carboxylic acids from aqueous solutions, a method potentially applicable to 2-[(4-Methylphenyl)thio]propanoic acid. Their findings indicate that supercritical CO2 could be an efficient and environmentally friendly solvent for the reactive extraction of carboxylic acids, pointing to the relevance of this compound in industrial separation processes (Djas & Henczka, 2018).
Biotechnological Production and Applications
Gao, Ma, and Xu (2011) reviewed the biotechnological routes based on lactic acid production from biomass, indicating potential pathways for synthesizing compounds like 2-[(4-Methylphenyl)thio]propanoic acid. Their research highlights the importance of lactic acid as a feedstock for green chemistry, offering insights into the biotechnological production of various chemicals, including those related to 2-[(4-Methylphenyl)thio]propanoic acid (Gao, Ma, & Xu, 2011).
特性
IUPAC Name |
2-(4-methylphenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQJNDLCXSAWEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)thio]propanoic acid | |
CAS RN |
17431-98-0 |
Source


|
| Record name | 2-[(4-methylphenyl)sulfanyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

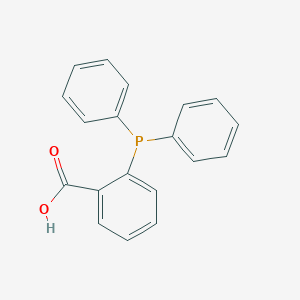
![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)
